Complete Inactivity in Kinase-Wide Profiling vs. Sister Negative Control THAI14
In the Eurofins/DiscoverX scanMAX kinase assay panel at 1 µM, AI11 (compound 15) exhibited no significant hits, confirming a clean kinome-wide profile. By contrast, its sister negative control THAI14 (compound 16) generated a potential off-target hit on NEK5 under identical conditions [1]. This direct head-to-head comparison establishes AI11 as the cleaner negative control for cellular studies.
| Evidence Dimension | Kinase off-target hits in scanMAX panel |
|---|---|
| Target Compound Data | 0 significant hits at 1 µM |
| Comparator Or Baseline | THAI14 (compound 16): NEK5 identified as potential off-target at 1 µM |
| Quantified Difference | AI11 shows zero off-targets vs. THAI14 with ≥1 off-target hit |
| Conditions | Eurofins/DiscoverX scanMAX Kinase Assay Panel; compound concentration 1 µM |
Why This Matters
Procurement of AI11 over THAI14 eliminates the risk of NEK5-mediated confounding effects in cellular assays, ensuring that any observed phenotype is due to ALK4/5 inhibition and not an artifact of control compound activity.
- [1] Hanke T, Wong JF, Berger BT, et al. A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. ACS Chem Biol. 2020;15(4):862-870. doi:10.1021/acschembio.0c00076 View Source
